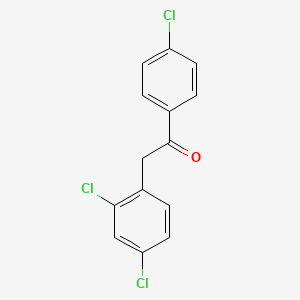
1-(4-氯苯基)-2-(2,4-二氯苯基)乙酮
描述
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone (1-4CP-2-2,4DCPE) is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a colorless, viscous liquid and has a melting point of 43-45°C. It is also known as 4-chloro-2,4-dichlorophenyl ethanone, 4-chloro-2,4-dichlorophenyl ethyl ketone, and 4-chloro-2,4-dichlorophenyl ethyl ketone.
科学研究应用
手性中间体的对映选择性合成
1-(4-氯苯基)-2-(2,4-二氯苯基)乙酮已被用于与新的不动杆菌属分离物进行生物转化,高度对映选择性地合成米康唑的手性中间体,米康唑是一种抗真菌药物。这种生物催化过程导致产率高,对映过量(ee)大于99.9% (Miao et al., 2019)。
杂环化合物的开发
该化合物在导致各种杂环化合物如异黄酮,异噁唑,吡唑和氨基嘧啶形成的缩合反应中发挥作用。这个过程展示了1-(4-氯苯基)-2-(2,4-二氯苯基)乙酮在有机合成中的多功能性 (Moskvina et al., 2015)。
结构分析和分子对接研究
该化合物已被用于涉及晶体结构分析的研究,揭示了有关其构象和分子相互作用的细节。这些见解对于理解分子性质及其在药物开发和材料科学等各个领域的潜在应用至关重要(Sundar等,2011年)。
抗真菌衍生物的合成
1-(4-氯苯基)-2-(2,4-二氯苯基)乙酮在合成抗真菌衍生物方面起着关键作用。其反应性已被利用来制备具有显著抗真菌活性的化合物,展示了其在制药应用中的潜力 (Ruan et al., 2011)。
酶法过程开发
该化合物被用于开发用于合成手性中间体的酶法过程,例如在卢利康唑的合成中。这展示了1-(4-氯苯基)-2-(2,4-二氯苯基)乙酮在生物催化和绿色化学中的适用性 (Wei et al., 2019)。
计算化学研究
它已成为计算化学研究的课题,特别是在亲核取代反应中。这些研究有助于理解其化学反应性和合成新化合物的潜力 (Erdogan & Erdoğan, 2019)。
属性
IUPAC Name |
1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c15-11-4-1-9(2-5-11)14(18)7-10-3-6-12(16)8-13(10)17/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJIFHFYZXQGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343084 | |
| Record name | 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
654682-18-5 | |
| Record name | 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

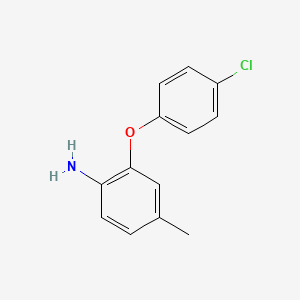



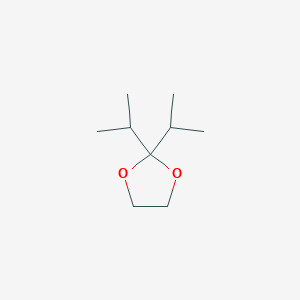



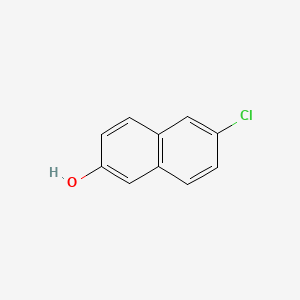


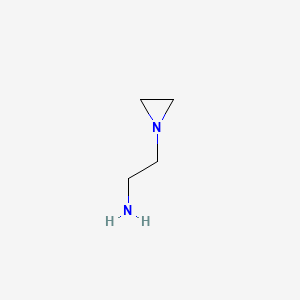
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-](/img/structure/B1361068.png)
